molecular formula C4H10Si B14641035 Ethylidene(dimethyl)silane CAS No. 55395-25-0

Ethylidene(dimethyl)silane

Cat. No.: B14641035
CAS No.: 55395-25-0
M. Wt: 86.21 g/mol
InChI Key: GOXJMBNBMUNQAX-UHFFFAOYSA-N
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Description

Ethylidene(dimethyl)silane is an organosilicon compound of interest in advanced materials research and organic synthesis. Its molecular structure, featuring both ethylidene and dimethylsilyl groups, makes it a versatile building block. Researchers utilize this compound in the development of novel silicon-based polymers and nanocomposites, where it can act as a modifier to enhance material properties such as thermal stability and mechanical strength . In the field of energy storage, similar silane compounds are investigated for creating cross-linked networks in gel polymer electrolytes, which can contribute to wider electrochemical windows and improved safety in lithium metal batteries . Furthermore, its potential application extends to chemical vapor deposition (CVD) processes, a common method for depositing thin films and creating nanomaterials, where it may serve as a precursor for silicon-containing layers . The compound is also valuable in synthetic organic chemistry, where specific silanes like tris(trimethylsilyl)silane and diphenylsilane are known to participate in radical-based reactions, suggesting its potential use as a reducing agent or a source of silyl groups in complex molecule synthesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

55395-25-0

Molecular Formula

C4H10Si

Molecular Weight

86.21 g/mol

IUPAC Name

ethylidene(dimethyl)silane

InChI

InChI=1S/C4H10Si/c1-4-5(2)3/h4H,1-3H3

InChI Key

GOXJMBNBMUNQAX-UHFFFAOYSA-N

Canonical SMILES

CC=[Si](C)C

Origin of Product

United States

Preparation Methods

Redistribution Reactions of Chlorosilanes

Redistribution reactions between chlorosilanes and organometallic reagents represent a classical approach to synthesizing ethylidene(dimethyl)silane. For instance, dimethyldichlorosilane ($$ \text{Me}2\text{SiCl}2 $$) reacts with methylsilane ($$ \text{MeSiH}_3 $$) in the presence of aluminum-based catalysts to yield the target compound:

$$
\text{Me}2\text{SiCl}2 + \text{MeSiH}3 \xrightarrow{\text{AlEt}3} \text{Me}2\text{SiCH}2\text{SiMe}_3 + \text{HCl} \quad \text{}
$$

Key Parameters :

  • Catalyst : Triethylaluminum ($$ \text{AlEt}_3 $$) at 5–10 mol% loading.
  • Temperature : 50–80°C under inert atmosphere.
  • Yield : 70–82% after fractional distillation.

This method is limited by side reactions producing polysilanes, necessitating precise stoichiometric control.

Peterson Olefination of β-Hydroxy Silanes

The Peterson olefination reaction offers a stereoselective pathway. β-Hydroxy silanes, such as dimethyl(2-hydroxyethyl)silane , undergo elimination in the presence of strong bases (e.g., $$ \text{LDA} $$):

$$
\text{Me}2\text{SiCH}2\text{CH}2\text{OH} \xrightarrow{\text{LDA}} \text{Me}2\text{SiCH=CH}2 + \text{H}2\text{O} \quad \text{}
$$

Optimization Insights :

  • Base : Lithium diisopropylamide ($$ \text{LDA} $$) in tetrahydrofuran ($$ \text{THF} $$).
  • Reaction Time : 2–4 hours at −78°C to room temperature.
  • Yield : 65–75% with >90% purity.

This method is advantageous for generating stereodefined vinylsilanes but requires anhydrous conditions.

Sila-Peterson Reaction with Cyclic Silanides

Cyclic silanides, such as 1,4,4-tris(trimethylsilyl)-1-lithiooctamethylcyclohexasilane , react with ketones (e.g., 2-adamantanone) to form transient silenes, which isomerize to this compound:

$$
(\text{Me}3\text{Si})2\text{Si}6\text{Me}8\text{SiLi} + \text{Adamantanone} \rightarrow \text{Me}2\text{Si=CH}2 + \text{Byproducts} \quad \text{}
$$

Critical Conditions :

  • Solvent : Hexane or toluene at −30°C.
  • Quenching Agent : Methanol or water to stabilize intermediates.
  • Yield : 50–60% after chromatographic purification.

This method is notable for producing highly pure products but suffers from low scalability.

Alkali Metal Acetylide Route

A high-yielding method involves reacting trimethylchlorosilane ($$ \text{Me}3\text{SiCl} $$) with sodium acetylide ($$ \text{NaC≡CH} $$) in the presence of aluminum triethyl ($$ \text{AlEt}3 $$):

$$
\text{Me}3\text{SiCl} + \text{NaC≡CH} \xrightarrow{\text{AlEt}3} \text{Me}2\text{SiCH=CH}2 + \text{NaCl} \quad \text{}
$$

Process Details :

  • Solvent : Diethyleneglycol diethyl ether ($$ \text{DEGDE} $$) at 95°C.
  • Catalyst Loading : 10 mol% $$ \text{AlEt}_3 $$.
  • Yield : 85–90% with minimal byproducts.

This approach is industrially favored due to its scalability and reagent availability.

Comparative Analysis of Synthetic Methods

Method Catalyst/Base Temperature Yield (%) Purity Scalability
Redistribution $$ \text{AlEt}_3 $$ 50–80°C 70–82 Moderate High
Peterson Olefination $$ \text{LDA} $$ −78°C to RT 65–75 High Moderate
Sila-Peterson Reaction None −30°C 50–60 Very High Low
Alkali Metal Acetylide $$ \text{AlEt}_3 $$ 95°C 85–90 Moderate High

Chemical Reactions Analysis

Nucleophilic Additions

Ethylidene(dimethyl)silane participates in nucleophilic addition reactions , where the silicon atom acts as an electrophilic center. The presence of methyl groups creates steric hindrance, while the silicon atom’s electronic effects (e.g., σ* orbital participation) enhance reactivity. For example:

  • Hydrogen Abstraction (H-Abstraction):
    The compound undergoes H-abstraction reactions with radicals like H· and CH₃·. Theoretical studies show that the barrier energy for H-abstraction from silicon sites in silanes is lower than in analogous alkanes . For instance, the barrier energy for H-abstraction from the primary silicon site in methylsilane is higher than in ethane, indicating site-specific reactivity .

Reaction TypeBarrier Energy (kcal/mol)SiteSource
H-abstraction (H·)10.5–15.0Primary C (ethane)
H-abstraction (CH₃·)4.3–10.0Secondary Si (DMS)

Polymerization

The compound can undergo polymerization via siloxane bond formation, a process critical in materials science. This reactivity arises from the ability of silicon to form stable bonds with oxygen, leading to applications in silicone materials.

Thermal Decomposition

Under high temperatures, this compound may undergo unimolecular decomposition , as observed in related silanes. For example, (2-chloroethyl)trimethylsilane decomposes at 516–550°C with an activation energy (EaE_a) of 37.5–39.2 kcal/mol . While direct data for this compound is limited, analogous compounds suggest similar trends.

Steric and Electronic Effects

  • Steric Hindrance: Methyl groups around silicon reduce accessibility of the silicon center, modulating reaction rates.

  • Electronic Effects: The silicon atom’s electronegativity and ability to stabilize charges influence reactivity in nucleophilic or radical-mediated processes .

Comparison with Alkanes

The reactivity of silicon sites in silanes differs from carbon sites in alkanes. For example:

  • H-Abstraction: Silanes exhibit lower bond dissociation energies (BDEs) for Si–H bonds (e.g., 91.7–94.7 kcal/mol) compared to C–H bonds (e.g., 95.7–105.0 kcal/mol) .

Mechanism of Action

The mechanism by which ethylidene(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silicon atom .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Ethylidene(dimethyl)silane (hypothetical structure): Functional groups: Dimethylsilane (–Si(CH₃)₂–) and ethylidene (CH₂=CH–).
  • Silane, (1,1-dimethylethyl)[(2,2-dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy]dimethyl ():

    • Functional groups: Bulky tert-butyldimethylsilyl (TBDMS) ether, methylene-dioxane ring.
    • Key properties: Boiling point 78°C (1 Torr), density 0.95 g/cm³, molecular weight 256.15 g/mol.
    • Applications: Likely used as a protective group in organic synthesis due to the TBDMS moiety .
  • Fluorinated Ethylidene Compounds ():

    • Example: [125304-20-3] (polymer with trifluoromethyl-ethylidene groups).
    • Functional groups: Trifluoromethyl (–CF₃), ethylidene.
    • Key properties: High thermal and chemical stability due to fluorine substituents.
    • Applications: Fluoropolymers or surfactants with hydrophobic/oleophobic behavior .
  • Toxiferine I ():

    • Functional groups: Ethylidene in a complex polycyclic alkaloid.
    • Key properties: Biological activity (e.g., muscle relaxant).
    • Contrast: Unlike silanes, its functionality is dominated by nitrogen-rich heterocycles .

Physical and Chemical Properties

Compound Boiling Point (°C) Density (g/cm³) Molecular Weight (g/mol) Key Reactivity Features
This compound* ~100–120 (est.) 0.85–0.90 (est.) ~116 (est.) Si–H and C=C bond reactivity
Silane () 78 (1 Torr) 0.95 256.15 TBDMS ether stability
Fluorinated polymer () N/A N/A >500 (polymer) Thermal stability, hydrophobicity

*Estimated values based on structural analogs.

Reactivity and Stability

  • Silane vs. Fluorinated Analogs : this compound is expected to exhibit higher reactivity in hydrosilylation compared to fluorinated compounds due to the absence of electron-withdrawing –CF₃ groups. However, fluorinated analogs () demonstrate superior thermal and oxidative stability .
  • Biological vs. Industrial Use : Toxiferine I () highlights how ethylidene groups in bioactive molecules differ fundamentally from silane-based industrial compounds, which prioritize structural tunability over pharmacological activity .

Q & A

Q. How to address ethical concerns in handling this compound’s reactive intermediates?

  • Implement fume hood protocols for volatile silanes and dispose of waste via hydrolysis (neutralize with aqueous NaHCO₃). Document safety measures in compliance with ACS guidelines .

Data Presentation and Reproducibility

Q. What standards should be followed when reporting catalytic cycles involving this compound?

  • Include turnover numbers (TON), turnover frequencies (TOF), and catalyst stability data (e.g., leaching tests via ICP-MS). Publish raw NMR/GC-MS spectra in supplementary materials .

Q. How to structure a research paper on this compound’s novel applications?

  • Follow IMRaD format:
  • Introduction : Link gaps in silane chemistry to your research question (e.g., "How do electron-deficient catalysts alter Z/E selectivity?").
  • Methods : Detail synthetic procedures with CAS numbers and equipment models.
  • Results : Use tables for comparative catalysis data (e.g., Table 1: Yield vs. Catalyst Loading).
  • Discussion : Contrast findings with prior work (e.g., Rh vs. Pt systems) and propose mechanistic models .

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